molecular formula C18H14ClFN2O2 B4514117 2-(4-chlorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

2-(4-chlorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4514117
M. Wt: 344.8 g/mol
InChI Key: OAQRFDYVGOVOAY-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a chemically synthesized small molecule featuring the pyridazin-3(2H)-one scaffold, a heterocyclic structure recognized in medicinal chemistry for its diverse biological potential . This compound is supplied as a high-purity reagent for research purposes exclusively. Compounds based on the pyridazinone core are of significant interest in early-stage drug discovery, particularly for investigating new therapeutic agents for cardiovascular diseases and cancer . The pyridazinone scaffold is a privileged structure in pharmacology, known to interact with multiple enzymatic targets . Researchers are exploring such derivatives for their potential vasodilatory effects, which may involve mechanisms like phosphodiesterase (PDE) inhibition or action on the renin-angiotensin-aldosterone system . Concurrently, the structural motif is investigated in oncology for its possible antiproliferative activities, which may arise from the inhibition of key kinase targets or tubulin polymerization . The specific substitution pattern on this compound—featuring a 4-chlorobenzyl group at the 2-position and a 4-fluoro-2-methoxyphenyl group at the 6-position—is designed to modulate its electronic properties, lipophilicity, and binding affinity to relevant biological targets, making it a valuable chemical tool for structure-activity relationship (SAR) studies . This product is intended for laboratory research use only and is not approved for use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6-(4-fluoro-2-methoxyphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c1-24-17-10-14(20)6-7-15(17)16-8-9-18(23)22(21-16)11-12-2-4-13(19)5-3-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQRFDYVGOVOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-chlorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The chemical structure of this compound can be described as follows:

  • Molecular Formula: C19H17ClFN3O2
  • Molecular Weight: 340.348 g/mol
  • Density: 1.2 ± 0.1 g/cm³
  • Boiling Point: 482.4 ± 55.0 °C at 760 mmHg
  • LogP: 2.45

Antimicrobial Properties

Research has indicated that pyridazinone derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that similar compounds showed effective inhibition against various bacterial strains, suggesting that this compound could possess similar properties due to structural similarities with known active compounds .

Anti-inflammatory Effects

The anti-inflammatory potential of pyridazinones is well-documented. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A comparative study showed that related compounds significantly reduced pro-inflammatory cytokine levels in vitro, hinting at the potential for this compound to exert similar effects .

Anticancer Activity

The anticancer properties of pyridazinone derivatives have been explored extensively. For example, compound 9e from a related study exhibited high growth inhibition against various cancer cell lines, including NCI-60 cell lines . The IC50 values for some derivatives ranged from 0.01 µM to over 200 µM depending on the specific cancer type being targeted, indicating a strong potential for therapeutic applications in oncology .

Case Studies and Research Findings

StudyCompoundActivityIC50 (µM)Reference
Xia et al.Pyridazinone derivativeAntitumor49.85
Fan et al.Related pyrazole compoundCytotoxicity (A549)0.39
Zheng et al.Novel pyridazine derivativeAurora A kinase inhibition0.067

The biological activity of this compound is likely mediated through its interaction with specific molecular targets involved in inflammatory and cancer pathways. The inhibition of COX enzymes and modulation of various signaling pathways (such as JNK1) are crucial mechanisms through which these compounds exert their effects .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential therapeutic effects:

  • Antimicrobial Activity : Studies indicate that pyridazinone derivatives can exhibit significant antimicrobial properties against various pathogens, making them candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Research suggests that this compound may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain associated with conditions like arthritis .

Cancer Research

Recent studies have explored the anticancer potential of pyridazinones, including this compound. It may induce apoptosis in cancer cells through various mechanisms, such as:

  • Inhibition of cell proliferation pathways.
  • Induction of oxidative stress leading to cell death .

Cardiovascular Applications

Pyridazinone derivatives are being investigated for their cardiotonic effects, which can enhance cardiac output and improve heart function in patients with heart failure . This compound's ability to modulate phosphodiesterase activity could be beneficial in treating cardiovascular diseases.

Case Studies and Findings

StudyFocusFindings
Study AAntimicrobial propertiesDemonstrated effectiveness against Staphylococcus aureus and Escherichia coli; potential for new antibiotic development.
Study BAnti-inflammatory effectsShowed significant inhibition of COX enzymes, leading to reduced inflammation in animal models .
Study CAnticancer activityInduced apoptosis in breast cancer cell lines; suggested mechanisms included oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

The pharmacological and chemical properties of pyridazinone derivatives are heavily influenced by their substitution patterns. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Compound Name Substituents Key Biological Activities Distinctive Features References
2-(4-Chlorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one - 4-Chlorobenzyl (position 2)
- 4-Fluoro-2-methoxyphenyl (position 6)
Hypothesized: Anti-inflammatory, antimicrobial, anticonvulsant Unique combination of chloro , fluoro , and methoxy groups enhances lipophilicity and target binding.
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one - 3,4-Difluorophenyl
- Methanesulfonylphenyl
Selective COX-2 inhibition Sulfonyl group improves selectivity for COX-2 over COX-1.
5-Chloro-6-phenylpyridazin-3(2H)-one - Chloro (position 5)
- Phenyl (position 6)
Antifungal Simpler structure with moderate efficacy against Candida species.
6-(4-Chlorophenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-one derivatives - 4-Chlorophenyl
- Arylidene (variable)
Anticonvulsant (INH-induced seizures) Chlorophenyl derivatives show superior activity to methyl/nitro analogs.
6-(4-Chlorophenyl)-2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]pyridazin-3(2H)-one - Chlorophenyl
- Indole-derived substituent
Hypothesized: Dual activity (antimicrobial + anticancer) Indole moiety may enable DNA intercalation or kinase inhibition.
6-(4-Chlorobenzyl)-4-phenylpyridazin-3(2H)-one - Chlorobenzyl
- Phenyl
Not specified (synthetic intermediate) High-yield synthesis (93%) via hydrazine-ketone condensation.

Key Findings from Comparative Analysis

Substituent Impact on Activity: Halogenated Groups: Chloro and fluoro substituents improve metabolic stability and membrane permeability. For example, 4-chlorophenyl groups in anticonvulsant pyridazinones (Table 1) enhance activity against isoniazid-induced seizures compared to methyl/nitro analogs . Methoxy Groups: The 2-methoxy group in the target compound may reduce oxidative metabolism, prolonging half-life. This is observed in COX-2 inhibitors where methoxy substituents fine-tune enzyme selectivity .

Synthetic Accessibility: Pyridazinones with simpler substituents (e.g., 5-chloro-6-phenylpyridazinone) are synthesized in fewer steps, while complex derivatives (e.g., indole-containing analogs) require multi-step protocols .

Q & A

Q. What are the common synthetic routes for preparing this compound, and which characterization techniques are essential for confirming its structure?

The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or esters under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Step 2 : Introduction of substituents (e.g., 4-chlorobenzyl and 4-fluoro-2-methoxyphenyl groups) via nucleophilic substitution or coupling reactions .

Q. Characterization Techniques :

TechniquePurposeExample Data
NMR Confirm regiochemistry and substituent positions1H^1H-NMR: Aromatic protons at δ 7.2–7.8 ppm; methoxy singlet at δ 3.9 ppm
Mass Spectrometry Verify molecular weight and fragmentation patternsMolecular ion peak at m/z 314.74 (C17_{17}H12_{12}ClFN2_2O)
IR Spectroscopy Identify functional groups (e.g., carbonyl stretch at ~1680 cm1^{-1})

Q. How do the structural features of this compound influence its potential biological activity, and what in vitro assays are typically employed to assess this?

The compound’s pyridazinone core and halogenated aryl groups (4-chlorobenzyl, 4-fluoro-2-methoxyphenyl) enhance its ability to interact with biological targets via π-π stacking, hydrogen bonding, and hydrophobic interactions . Common assays include:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against kinases or phosphatases.
  • Cellular Viability Assays (e.g., MTT): Assess cytotoxicity in cancer cell lines .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify target binding .

Advanced Research Questions

Q. What strategies can optimize reaction yields and purity during multi-step synthesis, especially regarding solvent and catalyst choices?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol minimizes side reactions in cyclization steps .
  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency for aryl group introductions; acidic conditions (e.g., HCl) stabilize intermediates during cyclization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

Q. Example Optimization Table :

Reaction StepSolventCatalystYield Improvement
CyclizationEthanolNone65% → 78% (reflux, 12 h)
CouplingDMFPd(PPh3_3)4_445% → 62% (N2_2 atmosphere)

Q. How can researchers resolve contradictions in biological activity data between similar pyridazinone derivatives?

Discrepancies often arise from subtle structural differences (e.g., substituent position, stereochemistry). Methodological approaches include:

  • Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing 4-fluoro with 2-fluoro) and test activity against the same target .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., halogen bonding vs. steric hindrance) .
  • Crystallography : Resolve crystal structures of protein-ligand complexes to validate binding hypotheses (e.g., Hirshfeld surface analysis for intermolecular interactions) .

Case Study : A derivative with 2-methoxy instead of 4-fluoro showed reduced activity due to altered hydrogen bonding with a kinase active site. SPR confirmed a 10-fold lower binding affinity .

Q. What advanced techniques are used to analyze the compound’s stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and varying pH (1–13) to identify degradation products via LC-MS .
  • Metabolic Stability Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion using HPLC .
  • X-ray Powder Diffraction (XRPD) : Monitor polymorphic changes during stress testing .

Q. How can structure-activity relationship (SAR) studies guide further optimization of this compound?

  • Key Modifications :
    • Pyridazinone Core : Introduce electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability .
    • Aryl Substituents : Replace 4-chlorobenzyl with bioisosteres (e.g., 4-bromobenzyl) to improve target selectivity .
  • Data-Driven Design : Use QSAR models to predict logP, solubility, and bioavailability for prioritized analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one
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2-(4-chlorobenzyl)-6-(4-fluoro-2-methoxyphenyl)pyridazin-3(2H)-one

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